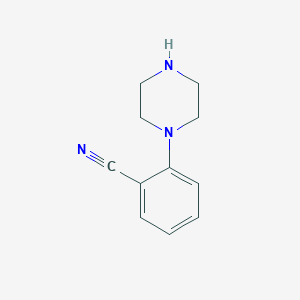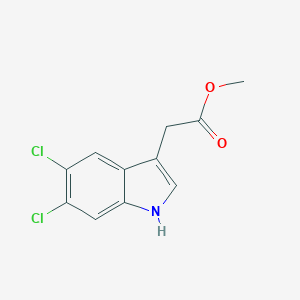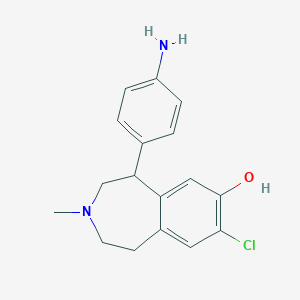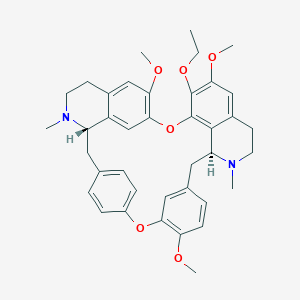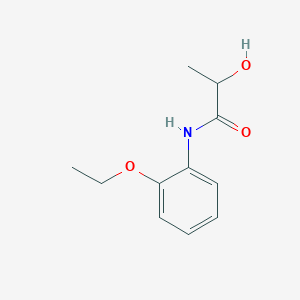![molecular formula C34H47NS B054710 1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane CAS No. 117736-18-2](/img/structure/B54710.png)
1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane, commonly known as HHC, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHC belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
HHC exerts its effects by binding to the cannabinoid receptors in the body. These receptors are found in the brain, immune system, and other organs, and play a crucial role in regulating various physiological processes. By binding to these receptors, HHC can modulate the activity of various signaling pathways, leading to its analgesic and other therapeutic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, HHC has been shown to have a range of other biochemical and physiological effects. Studies have shown that HHC can attenuate inflammation, reduce oxidative stress, and improve cognitive function. These effects make HHC a promising candidate for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using HHC in scientific research is its potency. HHC has been shown to be several times more potent than THC, the primary psychoactive component of cannabis. This makes it easier to study the effects of cannabinoids on various physiological processes. However, one of the limitations of using HHC in lab experiments is its potential toxicity. Studies have shown that HHC can be toxic at high doses, which may limit its therapeutic potential.
Direcciones Futuras
There are several areas of future research that could be explored regarding HHC. One potential direction is the development of HHC analogs with improved therapeutic properties and reduced toxicity. Another area of research could be the investigation of the potential use of HHC in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of HHC and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of HHC involves the reaction of 4-(trans-4-heptylcyclohexyl)phenyl)boronic acid with trans-4-(4-isothiocyanatophenyl)cyclohexylamine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain pure HHC.
Aplicaciones Científicas De Investigación
HHC has been the subject of various scientific studies due to its potential therapeutic applications. One of the primary areas of research has been the potential use of HHC as an analgesic. Studies have shown that HHC has potent analgesic effects, making it a promising candidate for the treatment of chronic pain.
Propiedades
Número CAS |
117736-18-2 |
|---|---|
Fórmula molecular |
C34H47NS |
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
1-(4-heptylcyclohexyl)-4-[2-[4-(4-isothiocyanatophenyl)cyclohexyl]ethyl]benzene |
InChI |
InChI=1S/C34H47NS/c1-2-3-4-5-6-7-27-10-16-30(17-11-27)31-18-12-28(13-19-31)8-9-29-14-20-32(21-15-29)33-22-24-34(25-23-33)35-26-36/h12-13,18-19,22-25,27,29-30,32H,2-11,14-17,20-21H2,1H3 |
Clave InChI |
GBOGSORKZCCKOJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3CCC(CC3)C4=CC=C(C=C4)N=C=S |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3CCC(CC3)C4=CC=C(C=C4)N=C=S |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



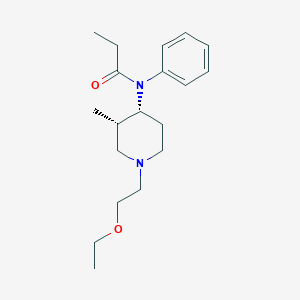
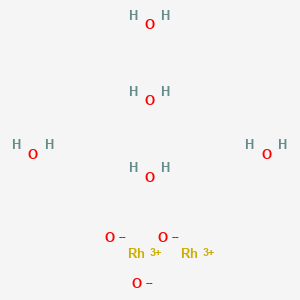
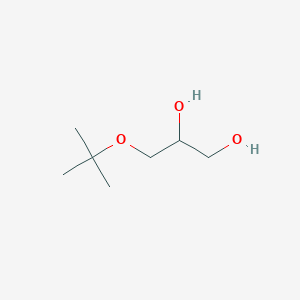
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
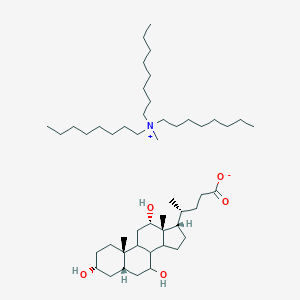
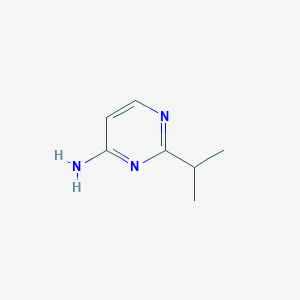
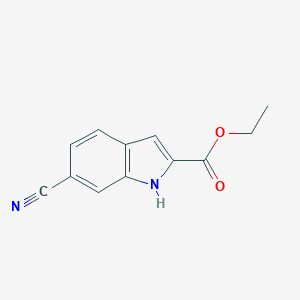
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
